Litseaverticillol B

Description

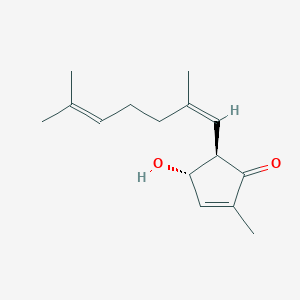

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(4S,5R)-5-[(1Z)-2,6-dimethylhepta-1,5-dienyl]-4-hydroxy-2-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C15H22O2/c1-10(2)6-5-7-11(3)8-13-14(16)9-12(4)15(13)17/h6,8-9,13-14,16H,5,7H2,1-4H3/b11-8-/t13-,14+/m1/s1 |

InChI Key |

IRYFKBHIOJHFLA-ZOAGNIGNSA-N |

SMILES |

CC1=CC(C(C1=O)C=C(C)CCC=C(C)C)O |

Isomeric SMILES |

CC1=C[C@@H]([C@H](C1=O)/C=C(/C)\CCC=C(C)C)O |

Canonical SMILES |

CC1=CC(C(C1=O)C=C(C)CCC=C(C)C)O |

Synonyms |

litseaverticillol B |

Origin of Product |

United States |

Isolation and Elucidation Methodologies of Litseaverticillol B

Extraction and Isolation Techniques from Litsea verticillata Biomass

The journey to obtaining pure Litseaverticillol B begins with the collection and processing of plant material from Litsea verticillata Hance. The isolation is typically performed as part of a broader bioassay-directed fractionation effort, which aims to identify and isolate compounds with specific biological activities, such as anti-HIV properties. hmdb.caiastate.edu

The established procedure involves the following key steps:

Biomass Preparation: The leaves and twigs of Litsea verticillata are collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.

Solvent Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature. This process dissolves a wide range of compounds from the plant matrix, creating a crude methanolic extract.

Solvent Partitioning: The crude MeOH extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity. A common sequence involves partitioning against chloroform (B151607) (CHCl₃). This step separates compounds based on their solubility, with the litseane sesquiterpenes, including this compound, concentrating in the chloroform-soluble fraction. This fraction is then subjected to further chromatographic separation. iastate.edu

Spectroscopic and Analytical Approaches for Structural Confirmation

Once a fraction enriched with this compound is obtained, a combination of advanced spectroscopic and chromatographic methods is employed to determine its precise molecular structure.

The definitive structural elucidation of this compound relies on a suite of spectroscopic techniques that provide detailed information about its atomic composition, connectivity, and stereochemistry.

Mass Spectrometry: High-Resolution Electron Impact Mass Spectrometry (HR-EIMS) is used to determine the exact molecular formula of the compound. For this compound, this was established as C₁₅H₂₂O₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are the most powerful tools for elucidating the complex structure of natural products. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and type of carbon atoms in the molecule. nih.govnih.gov

2D NMR: Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton piece by piece.

The specific NMR assignments for this compound are detailed in the table below.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| 1 | 49.9 | 2.25 (m) |

| 2 | 209.1 | - |

| 3 | 126.8 | - |

| 4 | 161.4 | - |

| 5 | 37.9 | 2.50 (m) |

| 6 | 70.8 | 3.99 (t, 8.2) |

| 7 | 40.1 | 1.58 (m) |

| 8 | 25.5 | 1.85 (m), 1.75 (m) |

| 9 | 41.2 | 1.95 (m) |

| 10 | 75.6 | 3.58 (dd, 9.0, 4.5) |

| 11 | 32.8 | 1.60 (m) |

| 12 | 22.2 | 0.85 (d, 6.5) |

| 13 | 22.4 | 0.82 (d, 6.5) |

| 14 | 10.3 | 1.85 (s) |

| 15 | 20.8 | 1.01 (d, 6.5) |

Achieving the high degree of purity required for spectroscopic analysis and biological testing necessitates a multi-step chromatographic process.

Flash Column Chromatography: The chloroform-soluble fraction of the initial extract is first subjected to flash column chromatography over a silica (B1680970) gel stationary phase. The column is eluted with a solvent gradient, typically increasing in polarity, such as a mixture of n-hexane and acetone. This step separates the complex mixture into numerous simpler fractions based on the polarity of the constituent compounds. iastate.edu

Reversed-Phase Chromatography: Fractions identified as containing litseane sesquiterpenes undergo further purification on a reversed-phase (RP-18) column. iastate.edu This technique separates compounds based on hydrophobicity, using a polar mobile phase, such as a methanol-water gradient.

High-Performance Liquid Chromatography (HPLC): The final step of purification is often carried out using preparative or semi-preparative HPLC. iastate.eduoregonstate.edu This high-resolution technique allows for the isolation of individual compounds, like this compound, in high purity from the enriched fractions.

Stereochemical Assignments and Chiral Resolution Studies

The structural elucidation of a natural product is incomplete without determining its absolute stereochemistry. This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers.

Initial studies on the related compound, Litseaverticillol A, found that it was isolated from the natural source as a racemate—a 1:1 mixture of two enantiomers. hmdb.ca This suggested that other compounds in the litseane family might also exist naturally in racemic or near-racemic forms.

The definitive assignment of the absolute configuration of this compound was achieved not through chiral resolution of the natural product, but through enantioselective total synthesis. hmdb.ca Researchers successfully synthesized specific stereoisomers of this compound. For instance, the (1R,5S)-stereoisomer was synthesized in six steps starting from homogeranic acid, utilizing a key Evans asymmetric aldol (B89426) reaction to control the stereochemistry. hmdb.ca Subsequently, the opposite enantiomer, (1S,5R)-Litseaverticillol B, was also synthesized. nih.gov By comparing the spectroscopic data of these synthetically produced, stereochemically pure compounds with the data from the isolated natural product, the absolute configuration of the natural enantiomers could be unambiguously confirmed. This synthetic approach is a cornerstone of modern natural product chemistry for assigning stereochemistry.

Biosynthetic Pathways and Mechanistic Postulations of Litseaverticillol B

Proposed Biogenesis of the Litseaverticillol Class

The proposed biogenesis of the litseaverticillol family of compounds, including Litseaverticillol B, is rooted in the fundamental pathways of terpenoid biosynthesis. A key characteristic of the litseaverticillols is that they are often isolated as racemates, which is uncommon for natural products and suggests the involvement of non-enzymatic steps in their formation from an achiral precursor. uoc.gracs.org

Involvement of the Mevalonate (B85504) Pathway in Sesquiterpene Formation

The biosynthesis of sesquiterpenes, C15 isoprenoids, predominantly occurs through the mevalonate (MVA) pathway in the cytoplasm of plant cells. scielo.brkegg.jp This essential metabolic pathway provides the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are the universal precursors for all isoprenoids. scielo.brwikipedia.org

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key regulatory and rate-limiting step in this pathway. cimap.res.innih.gov Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. wikipedia.org The isomerization of IPP to DMAPP is facilitated by the enzyme isopentenyl diphosphate isomerase. scielo.br

Role of Farnesyl Diphosphate in the Biosynthetic Cascade

Farnesyl diphosphate (FPP) is a crucial intermediate in the biosynthesis of sesquiterpenes, including the litseaverticillols. nih.govresearchgate.net FPP is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS). researchgate.netfrontierspartnerships.org

It has been postulated that for the litseaverticillol class, the biosynthesis initiates from FPP. nih.govfrontiersin.org Specifically for litseaverticillol A, a plausible pathway suggests that FPP undergoes oxidation and subsequent cyclization to form the characteristic litseane skeleton. nih.govfrontiersin.org Given the structural similarity, a comparable biosynthetic origin from FPP is proposed for this compound. The side chain of litseaverticillol A is a geranyl unit, which supports the condensation of IPP with a geranyl diphosphate-derived cation to form FPP. nih.govfrontiersin.org

Enzymatic vs. Non-Enzymatic Processes in this compound Formation

A distinctive feature of the proposed biosynthesis of litseaverticillols is the likely involvement of non-enzymatic reactions, particularly those mediated by singlet oxygen. uoc.gruoc.gr This hypothesis is supported by the fact that these compounds are often found as racemic mixtures, suggesting a lack of enzymatic control in at least some key bond-forming steps. uoc.gracs.org

Hypothesis of Singlet Oxygen ([¹O₂]) Mediated Reactions

The presence of the necessary components for singlet oxygen formation in plants—molecular oxygen, photosensitizers like chlorophyll, and light—lends strong support to the hypothesis of its involvement in the biosynthesis of litseaverticillols. uoc.grresearchgate.net Singlet oxygen is a highly reactive form of oxygen that can participate in various chemical transformations. photobiology.info

It is proposed that a furan-containing precursor, such as sesquirosefuran, undergoes a [4+2] cycloaddition with singlet oxygen. uoc.gruoc.gr This reaction initiates a cascade that leads to the formation of a labile (Z)-1,4-enedione intermediate. uoc.gr This intermediate can then undergo an intramolecular aldol (B89426) reaction to furnish the core structure of the litseaverticillols. uoc.gruoc.gr The formation of litseaverticillols D, F, and G from litseaverticillol A via an ene reaction with singlet oxygen further supports this hypothesis. uoc.gr

Biomimetic Reaction Cascades and Their Biological Relevance

The proposed involvement of singlet oxygen has been investigated through biomimetic syntheses. researchgate.netnih.gov These laboratory syntheses mimic the proposed natural reaction pathways and have successfully produced various litseaverticillol congeners, including this compound. uoc.gruoc.gr

A key step in the biomimetic synthesis involves the [4+2] cycloaddition of singlet oxygen with a furan (B31954) precursor, which initiates a cascade of reactions. uoc.grresearchgate.net This is followed by an ene reaction, also involving singlet oxygen, to functionalize the side chain. uoc.grresearchgate.net The successful synthesis of this compound and other family members through this biomimetic route provides strong evidence for the proposed biosynthetic pathway and the significant role of non-enzymatic, singlet oxygen-mediated reactions in their natural formation. uoc.gruoc.grresearchgate.net

Interconversion and Relationships with Related Litseaverticillol Congeners

The various litseaverticillol congeners are structurally related, and interconversions between them have been observed, particularly under the conditions of biomimetic synthesis. For instance, during the synthesis of this compound, prolonged reaction times in the presence of a base can lead to the formation of its geometric isomer, Litseaverticillol A. uoc.gracs.org

This interconversion is proposed to occur through a retro-aldol reaction, which regenerates a common enedione intermediate. uoc.gr This intermediate can then re-cyclize to form either this compound or, after stereochemical scrambling, Litseaverticillol A. uoc.gr Furthermore, "second-generation" litseaverticillols, such as E, I, and J, are believed to arise from the side-chain oxidation of this compound, likely through singlet oxygen ene reactions. uoc.gr The structural reassignment of Litseaverticillol E to an allylic hydroperoxide, a product of such an ene reaction, further strengthens the proposed biosynthetic relationships among the litseaverticillol congeners. uoc.grresearchgate.net

Oxidative Transformations to Other Litseaverticillol Derivatives

The biosynthesis of several litseaverticillol derivatives is believed to occur through the oxidative transformation of precursor compounds. This compound, a member of this sesquiterpenoid family, serves as a key intermediate in the formation of other structurally related molecules. Research suggests that these transformations are often mediated by singlet oxygen (¹O₂) in biomimetic pathways. uoc.gr

It has been proposed that litseaverticillols D–H could arise from the direct oxidation of the initial litseaverticillols A–C. uoc.gr Specifically, this compound is considered the natural precursor to Litseaverticillol E. uoc.gr Laboratory syntheses have demonstrated that this compound can be transformed into Litseaverticillol E, as well as Litseaverticillols I and J. nih.gov This conversion is analogous to the ¹O₂-mediated oxidation of the terminal double bond in the side chain of Litseaverticillol A, which yields Litseaverticillols D, F, and G. nih.gov The total synthesis of Litseaverticillols B, E, I, and J has been successfully achieved through a biomimetic sequence that utilizes a singlet oxygen-initiated reaction cascade. nih.gov

The transformation process involves an ene reaction with singlet oxygen at the side-chain double bond most distant from the cyclopentenone ring. uoc.gr This photo-oxidation pathway is consistent with the natural environment where the necessary components—molecular oxygen, a photosensitizer (like chlorophyll), and light—are abundant. uoc.gr

Table 1: Oxidative Transformation Products of this compound

| Precursor Compound | Oxidative Products |

|---|---|

| This compound | Litseaverticillol E uoc.grnih.gov |

| Litseaverticillol I nih.govnih.gov | |

| Litseaverticillol J nih.govnih.gov |

Structural Reassessment and Biogenetic Implications (e.g., Litseaverticillol E)

The structural elucidation of litseaverticillol derivatives has been a subject of scientific investigation, leading to significant revisions of initially proposed structures. A notable case is that of Litseaverticillol E. Through total synthesis and detailed spectroscopic analysis, the structure of Litseaverticillol E was reassigned. nih.govresearchgate.net The revised structure was confirmed to be an allylic hydroperoxide. nih.govresearchgate.netacs.org

This structural reassignment has profound biogenetic implications. nih.govresearchgate.net The confirmation of an allylic hydroperoxide structure for Litseaverticillol E provides strong evidence for the proposed biogenetic hypothesis involving singlet oxygen. nih.govresearchgate.netacs.org The formation of such a hydroperoxide is a characteristic outcome of an ene reaction between an alkene and singlet oxygen, lending support to the theory that these natural products are formed through non-enzymatic, photochemical processes in the plant. uoc.gr

The biomimetic total synthesis of Litseaverticillols B, E, I, and J was achieved through a sequence involving key steps of a [4+2]-initiated reaction cascade and an ene reaction, both involving singlet oxygen. nih.govhilarispublisher.com This synthetic achievement not only confirmed the structures of these compounds but also demonstrated the feasibility of the proposed biosynthetic pathway. nih.gov The fact that many litseaverticillols are found as racemic mixtures in nature further supports a non-enzymatic, chemical synthesis pathway, as enzyme-catalyzed reactions are typically stereospecific. uoc.gr The first enantioselective total synthesis of the (1R,5S)-stereoisomer of this compound has also been accomplished, highlighting the complex stereochemistry of these molecules. nih.gov

Synthetic Strategies and Chemical Transformations of Litseaverticillol B

Total Synthesis Approaches to Litseaverticillol B

Total synthesis provides a means to confirm the structure of a natural product and to produce quantities of the compound for further study when isolation from natural sources is impractical. Two primary strategies have emerged for the total synthesis of this compound, each with distinct methodologies and stereochemical outcomes.

The synthesis of this compound has been accomplished via two main routes, pioneered by the research groups of Kuwahara and Vassilikogiannakis.

The first enantioselective total synthesis of this compound was reported by Kuwahara and colleagues. nih.govfrontiersin.orgresearchgate.net This approach is characterized by its linear sequence and reliance on well-established stereocontrolled reactions. The key carbon-carbon bond-forming steps involve an Evans asymmetric aldol (B89426) reaction to set the stereochemistry of the side chain and a microwave-promoted intramolecular cyclization of a stannylated thiol ester to form the cyclopentenone ring. nih.govfrontiersin.orgtypeset.io

A contrasting strategy was developed by Vassilikogiannakis and coworkers, centered on a biomimetic hypothesis. uoc.grnih.gov This route proposes that the litseaverticillol core is formed in nature through a non-enzymatic cascade reaction initiated by singlet oxygen. uoc.gruoc.gr Their laboratory synthesis mimics this process, beginning with a substituted furan (B31954) precursor. The core transformation is a one-pot sequence involving a [4+2] cycloaddition with singlet oxygen, followed by a series of rearrangements to efficiently construct the 4-hydroxycyclopentenone ring system. uoc.gruoc.gr

| Synthetic Approach | Key Methodologies | Reference |

| Kuwahara Synthesis | Evans Asymmetric Aldol Reaction; Microwave-Promoted Stille-type Cyclization of a Thiol Ester. | nih.govfrontiersin.org |

| Vassilikogiannakis Synthesis | Singlet Oxygen [4+2] Cycloaddition with a Furan; Biomimetic Cascade Reaction; Intramolecular Aldol Condensation. | nih.govuoc.gr |

Achieving the correct three-dimensional structure (stereochemistry) is a critical challenge in total synthesis. The Kuwahara synthesis is notable for being enantioselective, meaning it produces a single enantiomer of this compound. nih.govcsic.es The crucial element for this chiral control is the use of the Evans asymmetric aldol reaction early in the synthesis. frontiersin.orgtypeset.io In this step, a chiral auxiliary attached to one of the reactants directs the approach of the other, leading to the preferential formation of one diastereomer. nih.gov This specific diastereomer is then carried through the remaining steps to yield the enantiomerically pure natural product. The Z-isomer of the aldol product was successfully converted to (1R,5S)-litseaverticillol B. nih.govfrontiersin.org

In contrast, the biomimetic synthesis developed by Vassilikogiannakis produces a racemic mixture, meaning an equal mixture of both enantiomers. uoc.grresearchgate.net This outcome is consistent with their hypothesis that the natural formation of litseaverticillols is a non-enzymatic process, as enzymes typically produce single enantiomers. uoc.gr The lack of an external chiral influence in their singlet oxygen-initiated cascade results in the formation of the racemic product. uoc.gr

The biomimetic synthesis of this compound is based on the hypothesis that the natural product arises from a furan precursor through a series of reactions with singlet oxygen (¹O₂). uoc.gruoc.gr This approach is remarkably efficient, employing a one-pot, multi-operation cascade to assemble the complex core structure. uoc.gr

The key sequence begins with the generation of singlet oxygen via photosensitization, which then undergoes a [4+2] cycloaddition with the furan precursor. uoc.gruoc.gr The resulting endoperoxide is unstable and undergoes a cascade of reactions:

Nucleophilic opening of the endoperoxide by a solvent like methanol (B129727). uoc.gr

Reduction of the subsequent hydroperoxide. uoc.gr

Elimination of methanol to yield a keto-aldehyde intermediate. uoc.gr

A final base-induced intramolecular aldol reaction to form the 4-hydroxycyclopentenone ring of the litseaverticillol core. uoc.gr

This biomimetic route is highly efficient because it forms multiple chemical bonds and creates the core structure in a single pot from a relatively simple furan precursor, which can be synthesized in a few steps. researchgate.netuoc.gr By starting with a neryl-substituted furan, this cascade directly yields this compound. uoc.gruoc.gr The structural similarity between the proposed furan precursors and known natural products, such as sesquirosefuran, lends further support to this biomimetic hypothesis. researchgate.netuoc.gr

Semi-Synthesis and Derivatization Strategies

Semi-synthesis begins with the natural product itself and modifies it to create new, related molecules known as analogues. This allows for the exploration of structure-activity relationships and the generation of novel compounds.

This compound can serve as a starting material for the creation of other litseaverticillol analogues. nih.gov The Vassilikogiannakis group demonstrated that the side chain of this compound can be selectively oxidized using singlet oxygen in an ene reaction. nih.govuoc.gr This reaction targets the double bond most distant from the cyclopentenone ring, introducing new functional groups. uoc.gr Specifically, subjecting this compound to these photooxidation conditions generates Litseaverticillol I and Litseaverticillol J, which are diastereomeric hydroperoxides and alcohols, respectively. nih.govuoc.gr This strategy showcases how second-generation litseaverticillols can be directly derived from first-generation compounds like this compound, further bolstering the biomimetic pathway. nih.gov

In addition to modifying this compound itself, novel synthetic pathways have been developed to access a wider range of analogues. The biomimetic strategy is particularly flexible in this regard. uoc.gr By simply altering the structure of the side chain attached to the initial furan precursor, a variety of analogues can be produced. For example, the synthesis of this compound and its derivatives is achieved by using neryl bromide in the alkylation step to form the required furan precursor. uoc.gruoc.gr This divergent approach allows for the planned synthesis of various analogues with different side-chain geometries and functionalities, which is crucial for studying how these structural changes affect biological activity. uoc.gr

Catalytic Methods in this compound Synthesis (e.g., Boronic Acids)

The enantioselective total synthesis of this compound has been accomplished through strategic applications of modern catalytic methods. A pivotal moment in the synthesis developed by Morita and Kuwahara involves a palladium-catalyzed intramolecular cross-coupling reaction to construct the core carbocyclic framework of the molecule. nih.gov While the specific instance in this synthesis utilizes an organostannane derivative, it exemplifies a broader class of powerful carbon-carbon bond-forming reactions, such as the Liebeskind-Srogl coupling, where boronic acids are frequently employed as the organometallic partner. ucl.ac.ukwikipedia.org

In their reported synthesis of the (1S,5R)-enantiomer of this compound, the key cyclization was achieved via a microwave-assisted, palladium-catalyzed reaction. nih.govtandfonline.com The precursor, a stannylated thiol ester, underwent an intramolecular coupling to form the cyclopentenone ring structure essential to the Litseaverticillol family of compounds. This transformation highlights the power of transition-metal catalysis to mediate complex ring formations under relatively mild conditions.

The reaction is conceptually related to the Liebeskind-Srogl cross-coupling, which typically involves the palladium-catalyzed reaction of a thiol ester with an organoboronic acid, often mediated by a copper(I) carboxylate. ucl.ac.ukwikipedia.org These reactions are valued for their neutral reaction conditions and tolerance of a wide variety of functional groups. In the context of the this compound synthesis, the intramolecular nature of the coupling is a key strategic element, efficiently building the complex core in a single step.

The specific details of the catalytic cyclization step in the synthesis of a key intermediate for this compound are summarized below.

| Parameter | Details | Reference |

|---|---|---|

| Reaction Type | Palladium-catalyzed intramolecular cyclization | nih.gov |

| Precursor | Stannylated Thiol Ester Intermediate | nih.gov |

| Catalyst | Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) | tandfonline.com |

| Ligand | (2-furyl)3P (Tri(2-furyl)phosphine) | tandfonline.com |

| Solvent | THF (Tetrahydrofuran) | tandfonline.com |

| Energy Source | Microwave Irradiation | nih.govtandfonline.com |

| Temperature | 80 °C | tandfonline.com |

| Reaction Time | 15 minutes | tandfonline.com |

| Product | Cyclopentenone core of this compound | nih.gov |

| Yield | 96% | tandfonline.com |

Mechanistic Investigations of Litseaverticillol B S Biological Activities in Vitro

Anti-HIV Activity in in vitro Systems

Litseaverticillol B, a natural product isolated from Litsea verticillata, has demonstrated notable anti-HIV activity in laboratory settings. nih.gov This compound belongs to a class of sesquiterpenes known as litseanes, which have been a subject of interest for their potential as antiviral agents. worldscientific.com

Concentration-Dependent Inhibition of Viral Replication in Cell-Based Assays

Studies have shown that this compound can inhibit the replication of the HIV-1 virus in a concentration-dependent manner. In in vitro assays using the HOG.R5 reporter cell line, which is designed to quantify HIV-1 replication, this compound has been identified as the most potent among several related compounds. nih.govresearchgate.net Its inhibitory concentration 50 (IC₅₀), the concentration required to inhibit viral replication by 50%, has been reported to be in the range of 2 to 3 µg/mL. nih.gov

The anti-HIV activity of this compound has been further characterized by determining its cytotoxic concentration 50 (CC₅₀), which is the concentration that causes a 50% reduction in cell viability. For this compound and its related compounds (Litseaverticillols B-H), the CC₅₀ values in HOG.R5 cells were found to be 2 to 3 times higher than their respective IC₅₀ values. researchgate.net This results in a selectivity index (SI), the ratio of CC₅₀ to IC₅₀, that provides a measure of the compound's therapeutic window.

| Compound | Cell Line | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|---|

| This compound | HOG.R5 | 2-3 nih.gov | > 2-3 times IC₅₀ researchgate.net | 2-3 researchgate.net |

Comparative Analysis with Other Litseaverticillols

When compared to other litseaverticillols isolated from Litsea verticillata, this compound has shown the most potent anti-HIV activity. nih.gov For instance, Litseaverticillol A, the first compound in this class identified with anti-HIV-1 properties, displayed an IC₅₀ value of 5.0 µg/mL (21.4 µM) and a CC₅₀ value of 13.2 µg/mL (56.4 µM). researchgate.netfrontiersin.org In contrast, Litseaverticillol E, while less potent, exhibited the highest selectivity index at 3.1, suggesting a better balance between its antiviral effect and cellular toxicity. nih.govfrontiersin.org

The antiviral properties of other related compounds, such as Litseaverticillols L and M, have also been investigated. These compounds were found to inhibit HIV-1 replication with an IC₅₀ value of 49.6 µM. worldscientific.com

| Compound | IC₅₀ | CC₅₀ | Selectivity Index (SI) |

|---|---|---|---|

| Litseaverticillol A | 5.0 µg/mL (21.4 µM) researchgate.netfrontiersin.org | 13.2 µg/mL (56.4 µM) researchgate.netfrontiersin.org | ~2.6 |

| This compound | 2-3 µg/mL nih.gov | - | 2-3 researchgate.net |

| Litseaverticillol E | - | - | 3.1 nih.govfrontiersin.org |

| Litseaverticillols L & M | 49.6 µM worldscientific.com | - | - |

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The variations in anti-HIV activity among the different litseaverticillols point to the importance of their chemical structures in determining their biological effects. Structure-activity relationship (SAR) studies have begun to shed light on the key molecular features that influence their potency.

Influence of Geometrical Configuration on Bioactivity

Preliminary SAR studies have indicated that the geometrical configuration of the molecule is a critical factor for anti-HIV activity. researchgate.net Specifically, the Z,E geometrical configuration at the Δ6,7 position has been identified as an influential feature. researchgate.netfrontiersin.org This suggests that the spatial arrangement of atoms around this double bond plays a significant role in the interaction of the compound with its biological target.

Impact of Chirality and Double Bond Positions on Biological Response

The chirality at the C1 position, meaning the three-dimensional arrangement of the atoms at this specific carbon, has also been found to affect the anti-HIV activity of these compounds. researchgate.netfrontiersin.org Furthermore, the positions of the double bonds at C9–C10, C10–C11, and C11–C12 are crucial determinants of the biological response. researchgate.netfrontiersin.org For example, the presence of an α,β-conjugated structure at the C-10 position and a Δ11,12 ring system in a related compound led to significantly enhanced anti-HIV activity, although it was accompanied by notable cytotoxicity. researchgate.netfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively detailed in the provided search results, the field of anti-HIV drug discovery frequently employs such computational methods. chemmethod.comnih.gov QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.com These models use molecular descriptors to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and less toxic drug candidates. nih.gov For other classes of anti-HIV agents, QSAR models have been developed using techniques like multiple linear regression and artificial neural networks to correlate physicochemical parameters with biological activity. chemmethod.com

Identification of Potential Molecular Targets and Pathways (Cellular and Viral)

Elucidation of Anti-HIV Mechanism at a Molecular Level

This compound, a litseane-type sesquiterpenoid isolated from Litsea verticillata, has demonstrated notable anti-HIV activity. researcher.lifeworldscientific.com In vitro studies have established its ability to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). researchgate.net Research indicates that this compound's mechanism of action is distinct from many conventional antiretroviral drugs, which typically target viral enzymes such as reverse transcriptase, protease, or integrase. researchgate.netmdpi.comnih.gov

Instead, the anti-HIV activity of this compound is attributed to the blockade of viral entry and/or the inhibition of viral transcription. researchgate.net This is achieved through interference with crucial cellular transcription factors, specifically Nuclear Factor-kappa B (NF-κB) and Specificity Protein 1 (Sp1). researchgate.net These host-cell factors are co-opted by HIV-1 to facilitate the transcription of its own genetic material. By targeting these cellular pathways, this compound prevents the virus from effectively utilizing the host's machinery for its replication. researchgate.net

The structural characteristics of this compound, particularly the Δ6,7 (Z)-double bond and oxidation in its side chains, have been identified as pivotal features for its anti-HIV activity. uoc.gr

| Compound | Reported Activity | IC₅₀ Value | Proposed Molecular Mechanism | Molecular Targets |

|---|---|---|---|---|

| This compound | Inhibition of HIV-1 Replication | 3 µg/mL researchgate.netscienceopen.com | Blocking of viral entry and/or inhibition of viral transcription researchgate.net | Cellular Transcription Factors: NF-κB and Sp1 researchgate.net |

Investigations into Target Engagement and Binding

To fully understand how a compound like this compound exerts its biological effects, it is crucial to investigate its direct physical interaction with its proposed molecular targets. Target engagement studies confirm that a compound binds to its intended target in a cellular environment, which is a critical step in validating its mechanism of action. researchgate.net While specific target engagement and binding assays for this compound with NF-κB or Sp1 are not extensively reported in the reviewed literature, several advanced techniques are commonly employed for such investigations.

Ligand-receptor binding assays are fundamental in pharmacology for quantifying the interaction between a molecule and its target. plos.org These assays can determine binding affinity, specificity, and kinetics. plos.org Modern approaches often utilize sophisticated technologies like protein complementation assays (PCAs) or bioluminescence resonance energy transfer (BRET) systems, such as NanoBRET™. promegaconnections.combmglabtech.com

In a typical PCA, a reporter enzyme like luciferase is split into two non-functional fragments. core.ac.uk One fragment is fused to the compound's potential target protein (e.g., NF-κB), and the other could theoretically be linked to a derivative of this compound or a known binding partner. If the compound facilitates or inhibits the interaction, a measurable change in the reconstituted luciferase signal occurs. promegaconnections.comnih.govresearchgate.net Similarly, the NanoBRET assay measures the energy transfer between a bioluminescent donor (e.g., NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a fluorescently labeled ligand), which only happens when they are in close proximity (<10 nm), indicating binding. bmglabtech.com

These methods allow for the real-time, quantitative analysis of compound binding to its target within living cells, providing definitive evidence of engagement. nih.gov

In Vitro Pharmacological Profiling (Mechanistic Focus)

Biochemical Pathway Modulation Studies

The primary reported mechanism of this compound involves the modulation of specific biochemical signaling pathways within the host cell. Its anti-HIV activity is directly linked to its ability to interfere with the NF-κB and Sp1 signaling pathways. researchgate.net The NF-κB pathway is a cornerstone of the immune response and inflammation, and it is also a pathway that is frequently exploited by viruses, including HIV, to promote viral gene expression. researchgate.net By inhibiting the activity of these transcription factors, this compound effectively disrupts a critical step in the HIV life cycle that depends on the host cell's transcriptional machinery. researchgate.netnih.gov

While direct studies on this compound are focused on these pathways, research into other compounds from the Litsea genus has revealed modulation of other significant biochemical routes. For instance, certain Litsea constituents have been shown to interact with 5-hydroxytryptamine receptors (5-HTRs), which are involved in pain modulation. mdpi.comresearchgate.net This broader context highlights the potential for compounds from this genus to interact with diverse cellular signaling cascades. However, for this compound, the modulation of the NF-κB and Sp1 pathways remains its most clearly defined mechanistic action based on current research.

Receptor or Enzyme Interaction Assays

The functional outcome of this compound's activity—inhibition of transcription—stems from its interaction with the cellular proteins NF-κB and Sp1. researchgate.net Characterizing this interaction at the molecular level requires specific receptor or enzyme interaction assays. These assays can confirm direct binding and quantify the functional consequences of that binding.

Given that NF-κB and Sp1 are transcription factors, luciferase reporter assays are a highly relevant tool. In such an assay, cells are engineered to express the luciferase gene under the control of a promoter that is activated by NF-κB or Sp1. When the pathway is activated, the transcription factor binds to the promoter, driving luciferase expression and generating a light signal. The addition of an inhibitor like this compound would be expected to decrease the luminescent signal, providing a quantitative measure of its inhibitory effect on the transcription factor's function.

Other potential assays to dissect this interaction are summarized in the table below. These techniques can provide detailed insights into the binding kinetics and specificity of this compound for its target proteins.

| Assay Type | Purpose | Information Gained |

|---|---|---|

| Luciferase Reporter Assay | To measure the functional inhibition of transcription factor activity. nih.govresearchgate.net | Quantitative data on the inhibition of NF-κB and Sp1-mediated gene transcription (e.g., IC₅₀). |

| Surface Plasmon Resonance (SPR) | To analyze the kinetics of binding between this compound and its target proteins in real-time. mdpi.com | Association rate (kₐ), dissociation rate (kₑ), and binding affinity (Kₐ). |

| Protein Complementation Assay (PCA) | To confirm direct protein-protein interaction or compound-protein binding in a cellular context. promegaconnections.comcore.ac.uk | Evidence of target engagement and localization of the interaction within the cell. |

| Radioligand Binding Assay | To determine the affinity and specificity of binding by competing with a known, labeled ligand. merckmillipore.com | Binding affinity (Kᵢ) and specificity for the target receptor or protein. |

Future Directions and Research Perspectives

Advanced Synthetic Methodologies for Enantiopure and Analogous Compounds

While the total synthesis of Litseaverticillol B has been achieved, future efforts will likely focus on developing more efficient and enantioselective synthetic routes. nih.govunl.pt The initial synthesis of this compound, along with Litseaverticillol A, utilized key steps such as an Evans asymmetric aldol (B89426) reaction and a microwave-promoted cyclization. nih.govunl.pt However, the original isolation from Litsea verticillata yielded a racemic mixture, a mixture of both enantiomers. researchgate.net

Future synthetic strategies could explore:

Organocatalysis: This approach offers a green and efficient alternative for producing enantiomerically pure compounds. ub.edu

Biomimetic Synthesis: Mimicking the proposed natural biosynthetic pathway, which likely involves the mevalonate (B85504) pathway and subsequent cyclizations and oxidations, could lead to more elegant and efficient syntheses. nih.govuoc.gr Vassilikogiannakis's group has already demonstrated the power of a biomimetic approach using singlet oxygen in the synthesis of several litseaverticillols. uoc.grresearchgate.net

Novel C-C Bond Forming Reactions: Exploring new catalytic systems and reaction conditions can improve yields and stereoselectivity.

The development of robust synthetic routes is crucial for producing sufficient quantities of enantiopure this compound for further biological evaluation and for the synthesis of novel analogs. These analogs, with systematic modifications to the core structure and side chains, will be invaluable for establishing structure-activity relationships (SAR).

In-depth Mechanistic Elucidation of Biological Activities in vitro

This compound has demonstrated notable in vitro biological activity, particularly as an anti-HIV agent. researchgate.netresearchgate.netnih.gov It has shown potent inhibition of HIV-1 replication in the HOG.R5 cell-based system. nih.gov However, the precise molecular mechanisms underlying this activity remain to be fully elucidated.

Future in vitro studies should aim to:

Identify the specific viral or cellular target(s) of this compound. This could involve assays to determine its effect on various stages of the HIV lifecycle, such as viral entry, reverse transcription, integration, or protease activity.

Utilize kinetic studies and isotope labeling to probe the enantioselectivity-determining steps in its interaction with biological targets. nih.gov

A thorough understanding of its mechanism of action at the molecular level is essential for optimizing its therapeutic potential and for the rational design of more potent and selective derivatives.

Computational Chemistry and in silico Approaches for Structure-Function Prediction

Computational chemistry and in silico methods offer powerful tools to accelerate research on this compound. patsnap.combioascent.com These approaches can be used to predict the properties and activities of this compound and its analogs, thereby guiding synthetic efforts and biological testing.

Key in silico approaches include:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its derivatives to potential biological targets, such as HIV-1 reverse transcriptase or protease. nih.govnih.gov Initial docking studies have explored the binding potential of litseaverticillols with cyclooxygenase (COX). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish a mathematical relationship between the chemical structure of the litseaverticillol analogs and their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. patsnap.combioascent.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when interacting with its target, revealing details about the stability of the complex and the key intermolecular interactions.

These computational tools, when used in conjunction with experimental data, can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising analogs. chemrxiv.org

Bio-guided Discovery of Novel this compound Derivatives

Bio-guided fractionation has been instrumental in the initial discovery of this compound and other bioactive compounds from Litsea verticillata. researchgate.netnih.gov This strategy involves systematically separating plant extracts into fractions and testing their biological activity at each stage to isolate the active constituents.

Future research can continue to leverage this approach to:

Isolate and identify novel, naturally occurring derivatives of this compound. The chemical diversity within the Litsea genus suggests that other related and potentially more active compounds may exist.

Guide the semi-synthesis of new derivatives. By identifying the most active natural analogs, researchers can focus their synthetic efforts on modifying these scaffolds to enhance their desired biological properties.

This iterative process of isolation, characterization, and biological testing is a proven strategy for discovering new and effective therapeutic leads from natural sources.

Development of Research Tools and Probes based on the this compound Scaffold

The unique chemical structure of this compound can be leveraged to create valuable research tools and probes for chemical biology. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the this compound scaffold, researchers can create probes to visualize and identify its cellular targets and interaction partners.

Q & A

Q. What experimental methodologies are recommended for synthesizing Litseaverticillol B, and how can researchers ensure reproducibility?

this compound is synthesized via a five-step cascade reaction starting from sesquirosefuran (E-71) using singlet oxygen (¹O₂) as a key reagent. The process involves [4+2]-cycloaddition with ¹O₂, nucleophilic attack by methanol, hydroperoxide reduction, and intramolecular aldol condensation. To ensure reproducibility:

- Document solvent systems (e.g., MeOH for initial steps, CH₂Cl₂ for secondary reactions), reaction temperatures, and catalyst/reagent ratios (e.g., triphenylphosphine for reduction).

- Provide NMR data for intermediates (e.g., hydroperoxide 67, hemiketal 68) in supplementary materials to validate structural progression .

- Follow journal guidelines for experimental reporting, including detailed methods and raw spectral data in supporting information .

Q. How should researchers structurally characterize this compound and distinguish it from analogs like Litseaverticillol D/E?

- Use NMR spectroscopy (¹H, ¹³C, 2D COSY/HSQC) to identify key functional groups (e.g., hydroxyl, carbonyl) and stereochemistry. For example, compare coupling constants in cyclopentenone moieties to differentiate this compound (∆6,7 geometry) from D/E isomers .

- Supplement with X-ray crystallography if single crystals are obtainable.

- Cross-reference spectral data with published analogs to resolve ambiguities (e.g., hydroperoxide intermediates in Litseaverticillol E synthesis) .

Q. What biosynthetic pathways are proposed for this compound, and how can they be validated experimentally?

The proposed biosynthesis involves oxidation of sesquirosefuran (E-71) via ¹O₂-mediated cycloaddition, followed by isomerization and aldol cyclization. Validation strategies:

- Conduct isotopic labeling (e.g., ¹⁸O₂) to trace oxygen incorporation in intermediates.

- Perform in vitro enzymatic assays to identify potential oxidases or isomerases involved in natural biosynthesis .

Q. What bioactivity screening approaches are appropriate for this compound in early-stage research?

- Use cell-based assays (e.g., cytotoxicity, anti-inflammatory) with positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Prioritize targeted assays based on structural motifs (e.g., cyclopentenones for kinase inhibition).

- Report IC₅₀ values with standard deviations from triplicate experiments to ensure statistical rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its synthetic analogs?

- Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to adjust for multiple hypothesis testing in high-throughput screens .

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified hydroxyl or carbonyl groups to isolate critical functional groups .

Q. What advanced techniques optimize the yield of this compound in multi-step syntheses?

- Use design of experiments (DOE) to test variables (e.g., ¹O₂ concentration, solvent polarity) and identify optimal conditions.

- Implement kinetic studies to monitor intermediate stability (e.g., hydroperoxide 67 decomposition rates) .

- Apply flow chemistry to enhance reaction control and scalability for oxidation-sensitive intermediates .

Q. How should researchers address discrepancies in NMR assignments for this compound derivatives?

- Combine computational NMR prediction tools (e.g DFT calculations) with experimental data to verify chemical shifts.

- Re-examine NOESY/ROESY correlations to confirm stereochemical assignments, particularly for racemic mixtures observed in synthetic pathways .

Q. What strategies validate the proposed role of singlet oxygen in this compound biosynthesis?

- Conduct quenching experiments with ¹O₂ scavengers (e.g., sodium azide) to inhibit product formation.

- Use time-resolved spectroscopy to detect ¹O₂ transient species during reactions .

Q. How can researchers design comparative studies between this compound and related natural products?

- Employ molecular docking to compare binding affinities with target proteins (e.g., kinases, GPCRs).

- Perform metabolomic profiling to identify shared or unique pathways affected by this compound versus analogs .

Q. What statistical methods are critical for analyzing dose-response data in this compound bioassays?

- Use non-linear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring α < 0.05 after FDR correction .

Methodological Best Practices

- Data Reproducibility : Adhere to guidelines from Advanced Journal of Chemistry for documenting experimental protocols, including raw spectra and chromatograms in supplementary files .

- Literature Review : Prioritize primary sources (e.g., synthesis protocols in ) over secondary summaries to avoid misinterpretation .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest per Adv. J. Chem. B standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.